molecular formula C22H27ClN6O B608722 LY2828360 CAS No. 1231220-79-3

LY2828360

カタログ番号: B608722
CAS番号: 1231220-79-3
分子量: 426.9 g/mol
InChIキー: UCMNDPDJRSEZPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY2828360は、カンナビノイド受容体2型(CB2)の選択的アゴニストとして知られる合成化合物です。特に疼痛管理やオピオイド依存の文脈において、その潜在的な治療効果が研究されています。 This compoundは、作用が遅いものの効果的なGタンパク質バイアスCB2アゴニストであり、これは特定のシグナル伝達経路を選択的に活性化する一方、他の経路は活性化しないことを意味します .

作用機序

LY2828360は、主にカンナビノイド受容体2型(CB2)の活性化を通じて効果を発揮します。この受容体は、エンドカンナビノイド系の一部であり、疼痛、炎症、および免疫応答の調節に関与しています。この化合物は、Gタンパク質シグナル伝達経路を選択的に活性化し、サイクリックAMP(cAMP)の蓄積を阻害し、細胞外シグナル調節キナーゼ(ERK1/2)を活性化します。 この選択的な活性化は、カンナビノイド受容体1型(CB1)の活性化に関連する精神活性作用なしに、疼痛と炎症を軽減するのに役立ちます .

準備方法

合成経路と反応条件

LY2828360の合成には、プリンコア構造の調製から始まる複数のステップが含まれます。主なステップは以下のとおりです。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、より大量に対応するためにスケールアップされます。プロセスには以下が含まれます。

化学反応の分析

反応の種類

LY2828360は、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化された誘導体が生成される場合があり、置換反応によりさまざまな官能基を導入することができます .

科学研究における用途

類似化合物との比較

LY2828360は、CB2受容体を選択的に活性化し、Gタンパク質バイアスシグナル伝達を有するという点でユニークです。類似の化合物には以下が含まれます。

これらの化合物は、同様の作用機序を共有していますが、選択性、効力、および潜在的な治療用途が異なります。

生物活性

LY2828360 is a cannabinoid type 2 (CB2) receptor agonist developed by Eli Lilly, primarily investigated for its potential in treating pain without the adverse effects associated with traditional opioids. Despite failing to demonstrate efficacy in reducing osteoarthritic knee pain during clinical trials, recent studies highlight its promising role in managing neuropathic pain and mitigating opioid dependence.

This compound acts as a slowly signaling G protein-biased agonist at the CB2 receptor. Its mechanism involves:

  • Inhibition of cAMP Accumulation : This action contributes to its analgesic effects.
  • Activation of ERK1/2 Signaling : This pathway is crucial for mediating various cellular responses, including pain modulation.
  • Lack of Arrestin Recruitment : Unlike other cannabinoids, this compound does not internalize CB2 receptors or activate inositol phosphate signaling, suggesting a unique signaling profile that may reduce side effects associated with other cannabinoid treatments .

Neuropathic Pain Models

Research indicates that this compound effectively suppresses neuropathic pain induced by chemotherapy agents like paclitaxel. In studies involving male mice:

  • Pain Assessment : Mice exhibited hypersensitivity to cold and mechanical stimuli post-treatment with paclitaxel. This compound administration significantly alleviated these symptoms, demonstrating its potential as an analgesic agent in neuropathic pain contexts .
  • Tolerance Prevention : Co-administration of this compound with morphine prevented the development of tolerance to morphine's analgesic effects, an important consideration given the opioid crisis .

Comparative Efficacy

A comparative analysis of this compound's efficacy against other treatments reveals its unique advantages:

Treatment Mechanism Efficacy in Neuropathic Pain Tolerance Development Withdrawal Symptoms
This compoundCB2 AgonistSignificant reductionPreventedReduced
MorphineOpioid Receptor AgonistModerate reductionDevelopedSevere
Other CB2 AgonistsVariesVariableVariesVaries

Clinical Trials

While this compound did not show efficacy in osteoarthritis pain management during phase 2 trials, it has been deemed safe for human use. This safety profile opens avenues for further exploration in neuropathic pain treatment .

Animal Studies

  • Morphine Tolerance Study : In a study involving chronic morphine treatment, mice treated with this compound showed fewer naloxone-precipitated withdrawal jumps compared to those treated with morphine alone, indicating reduced physical dependence .
  • CB2 Knockout Studies : Research using CB2 knockout mice demonstrated that the analgesic effects of this compound were absent when CB2 receptors were not present, confirming that its efficacy is directly linked to CB2 receptor activation .

Future Research Directions

Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on different types of pain and to explore its potential applications beyond neuropathic pain. Studies are planned to investigate the drug's action in various tissue types and its interaction with other analgesics .

特性

IUPAC Name

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMNDPDJRSEZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231220-79-3
Record name LY-2828360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231220793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY2828360
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16074
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2828360
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12H7VFU6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Combine 2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide (45.0 g, 118.0 mmol), 1-methylpiperazine (23.0 mL, 207.0 mmol), di-isopropylethylamine (23.0 mL, 131.9 mmol) and isopropyl alcohol (225 mL) in a 1 L Parr reactor. Seal the reactor, start stirring, and adjust the set-point for heat control to 160° C. After the internal temperature reaches 160° C., stir the mixture for 24 hours. Cool the reactor contents to 60° C., vent the vessel of pressure, and transfer the contents to a 2 L flask equipped with overhead stirring apparatus. Rinse out reactor flask with isopropyl alcohol (25.0 mL) and combine the rinse with main solution. Add cold, de-ionized water (780 mL) to the mixture over 30 minutes and stir the resulting precipitate for 30 minutes. Filter the mixture, wash the solids with de-ionized water (2×270 mL) and pull dry on the funnel Further dry the product overnight at 45° C. to afford the 8-(2-Chloro-phenyl)-2-methyl-6-(4-methyl-piperazin-1-yl)-9-(tetrahydro pyran-4-yl)-9H-purine as an off-white solid (44.8 g) MS (m/z): 427/429 (M+1).
Name
2-chloro-N-(4-chloro-2-methyl-6-(tetrahydro-2H-pyran-4-ylamino)-pyrimidin-5-yl) benzamide
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。